2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene
Description
2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene is an organic compound with the molecular formula C49H74 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of ethynyl groups at positions 2 and 7, and hexadecyl groups at position 9
Properties
CAS No. |
625443-27-8 |
|---|---|
Molecular Formula |
C49H74 |
Molecular Weight |
663.1 g/mol |
IUPAC Name |
2,7-diethynyl-9,9-dihexadecylfluorene |
InChI |
InChI=1S/C49H74/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-39-49(40-34-32-30-28-26-24-22-20-18-16-14-12-10-6-2)47-41-43(7-3)35-37-45(47)46-38-36-44(8-4)42-48(46)49/h3-4,35-38,41-42H,5-6,9-34,39-40H2,1-2H3 |
InChI Key |
KZTNABLIRVGIRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1(C2=C(C=CC(=C2)C#C)C3=C1C=C(C=C3)C#C)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene typically involves the following steps:
Starting Material: The synthesis begins with fluorene, which undergoes bromination to introduce bromine atoms at positions 2 and 7.
Sonogashira Coupling: The brominated fluorene is then subjected to Sonogashira coupling with ethynyl groups in the presence of a palladium catalyst and a copper co-catalyst. This reaction introduces the ethynyl groups at positions 2 and 7.
Alkylation: Finally, the compound undergoes alkylation with hexadecyl groups at position 9 to yield the desired product.
Industrial Production Methods
Industrial production of 2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: The ethynyl groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or iodine (I2).
Major Products
Oxidation: Carbonyl derivatives such as ketones and aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl groups can participate in π-π interactions, while the hexadecyl groups provide hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,7-Diethynyl-9,9-dioctyl-9H-fluorene: Similar structure but with octyl groups instead of hexadecyl groups.
2,7-Diethynyl-9,9-dimethyl-9H-fluorene: Contains methyl groups at position 9.
9,9-Dihexyl-2,7-dibromofluorene: Bromine atoms at positions 2 and 7 instead of ethynyl groups.
Uniqueness
2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene is unique due to its combination of ethynyl and hexadecyl groups, which impart distinct electronic and hydrophobic properties. This makes it particularly useful in the synthesis of advanced materials and in studies of molecular interactions.
Biological Activity
2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene (CAS No. 625443-27-8) is a synthetic organic compound belonging to the family of fluorene derivatives. Its unique structure incorporates ethynyl groups at the 2 and 7 positions and a long hexadecyl chain at the 9 position, which contributes to its physicochemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene is with a molecular weight of approximately 414.69 g/mol. The presence of ethynyl groups enhances its reactivity and solubility in organic solvents, making it suitable for various chemical modifications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.69 g/mol |
| CAS Number | 625443-27-8 |
Mechanisms of Biological Activity
The biological activity of 2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene is primarily attributed to its interactions with cellular targets:
- Anticancer Activity : Preliminary studies suggest that fluorene derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Fluorescent Properties : The compound's fluorescence can be utilized in bioimaging and as a probe for detecting biomolecules in vitro.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of fluorene derivatives, including 2,7-Diethynyl-9,9-dihexadecyl-9H-fluorene. Notable findings include:
- Cytotoxicity Assays : In vitro assays using human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines indicated that certain derivatives exhibit significant cytotoxicity compared to standard chemotherapeutics like Taxol .
- Molecular Docking Studies : Computational studies have suggested that the compound can bind effectively to targets such as dihydrofolate reductase (DHFR), a key enzyme involved in nucleotide synthesis . This interaction could inhibit cancer cell proliferation.
Case Studies
- Anticancer Evaluation : A study synthesized various thiazolidinone and azetidinone analogues derived from fluorene structures. The results showed that these compounds had enhanced anticancer activity against A549 and MDA-MB-231 cell lines compared to their parent compounds .
- Antimicrobial Activity : Research on related fluorene derivatives demonstrated promising antimicrobial effects against multidrug-resistant strains, indicating potential for developing new antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
